molecular formula C11H13BrO2 B2655256 3-(4-bromophenyl)propyl Acetate CAS No. 85270-56-0

3-(4-bromophenyl)propyl Acetate

Cat. No.: B2655256
CAS No.: 85270-56-0
M. Wt: 257.127
InChI Key: CNBLURZHKCMBRD-UHFFFAOYSA-N
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Description

Significance of Aryl-Alkyl Esters in Organic Chemistry

Aryl-alkyl esters are a class of organic compounds characterized by an aromatic ring and an alkyl chain linked by an ester group. numberanalytics.comnumberanalytics.com This structure imparts a unique combination of properties, making them highly versatile in organic synthesis. numberanalytics.com The aromatic portion provides a site for electrophilic substitution reactions, while the ester group can undergo nucleophilic acyl substitution, allowing for a wide range of chemical transformations. fiveable.me These compounds are integral to the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com Their applications also extend to the fragrance and flavor industries, where the specific arrangement of the aryl and alkyl groups can produce distinct scents and tastes. fiveable.me

Role of Halogenated Aromatic Compounds in Synthetic Methodologies and Material Science

The introduction of a halogen atom, such as bromine, onto an aromatic ring dramatically alters its chemical reactivity and physical properties. Halogenated aromatic compounds are pivotal intermediates in organic synthesis, serving as precursors for a multitude of cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial for building complex molecular architectures. mdpi.com

Research Objectives and Scope for 3-(4-Bromophenyl)propyl Acetate (B1210297)

Research into 3-(4-bromophenyl)propyl acetate is primarily focused on its potential as a building block in the synthesis of novel organic molecules. The presence of the bromo-phenyl group and the propyl acetate chain offers multiple points for chemical modification. Key research objectives include:

Exploring its utility in cross-coupling reactions: The 4-bromophenyl moiety is an ideal substrate for reactions that form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Investigating its role as a precursor for more complex structures: The ester functionality can be hydrolyzed to the corresponding alcohol, 3-(4-bromophenyl)propan-1-ol (B1278338), which can then be further functionalized. chemicalbook.com This alcohol itself is a useful reagent in the synthesis of compounds with potential fungicidal properties. chemicalbook.com

Evaluating the influence of the bromophenylpropyl group on the properties of new materials: Incorporating this fragment into larger molecules could impart specific thermal, optical, or electronic properties.

The scope of current research is largely confined to synthetic and mechanistic studies, aiming to understand the reactivity of the molecule and expand its applications in organic synthesis.

Historical Context and Previous Research on Related Structures

The study of aryl-alkyl esters and halogenated aromatic compounds has a long and rich history in organic chemistry. Early research focused on understanding the fundamental reactions of these functional groups. More recent investigations have explored their application in catalysis and materials science.

Research on structurally related compounds, such as other bromophenyl derivatives, has been extensive. For instance, various N-(4-bromophenyl) and 3-(2-bromophenyl) derivatives have been synthesized and investigated for their potential biological activities. zsmu.edu.uaresearchgate.net Studies on compounds like N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) have demonstrated the importance of the bromophenyl group in modulating the affinity for biological targets. acs.org Furthermore, the conversion of ester moieties to 4-bromophenyl groups has been achieved through multi-step synthetic protocols, highlighting the synthetic interplay between these functionalities. acs.org These studies provide a valuable framework for understanding the potential applications and synthetic strategies involving this compound.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 85270-56-0
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.127 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)OCCCc1ccc(Br)cc1
InChI InChI=1S/C11H13BrO2/c1-9(13)14-8-2-3-10-4-6-11(12)7-5-10/h4-7H,2-3,8H2,1H3
Purity 98%
LogP 3.149
Hydrogen Bond Acceptors 2
Fsp3 0.36

Data sourced from Fluorochem fluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-9(13)14-8-2-3-10-4-6-11(12)7-5-10/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBLURZHKCMBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Precursor Synthesis for 3-(4-Bromophenyl)propan-1-ol (B1278338)

Hydroboration-Oxidation of Unsaturated Precursors

A primary route to the alcohol precursor of 3-(4-bromophenyl)propyl acetate (B1210297), 3-(4-bromophenyl)propan-1-ol, involves the hydroboration-oxidation of an unsaturated precursor like 4-bromoallylbenzene. This two-step reaction sequence is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes. lscollege.ac.inlibretexts.orgchemistrysteps.com

The reaction proceeds by the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond of the alkene. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This is followed by an in-situ oxidation step, typically using alkaline hydrogen peroxide, which replaces the boron-carbon bond with a hydroxyl group. khanacademy.orgnumberanalytics.com This method ensures the formation of the terminal alcohol, 3-(4-bromophenyl)propan-1-ol, which can then be esterified to the final product. A study has reported the synthesis of 3-(4-bromophenyl)propan-1-ol in 99% yield from ethyl 3-(4-bromophenyl)propanoate via a Grignard reagent-catalyzed hydroboration. mdpi.com

The regioselectivity of the hydroboration step is governed by both steric and electronic factors, favoring the placement of the bulky borane group at the sterically less hindered terminal carbon of the allyl group. chemistrysteps.com

Incorporation of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group is a critical step in the synthesis and can be accomplished through several powerful C-C and C-X bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and offer versatile methods for constructing the 4-bromophenyl-propyl backbone.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgyonedalabs.com For instance, the coupling of 4-bromophenylboronic acid with a suitable three-carbon synthon bearing a leaving group, such as allyl acetate, in the presence of a palladium catalyst and a base, could yield a precursor to the target molecule. nih.govnih.gov The catalytic cycle typically involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond. libretexts.org Research has shown the successful Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, demonstrating the feasibility of using 4-bromophenyl substrates in such reactions. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. researchgate.netutexas.edu A plausible route could involve the reaction of 4-bromoiodobenzene with an allylic alcohol or acetate. uwindsor.ca The reaction generally proceeds via oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. A study on the Heck reaction of aryl bromides with internal olefins has been implemented under green conditions using a supported palladium catalyst. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org A synthetic strategy could involve the coupling of 4-bromophenylacetylene with a suitable electrophile or, more commonly, the coupling of a 4-bromoaryl halide with a terminal alkyne like propargyl alcohol. researchgate.netresearchgate.net The resulting alkynol could then be reduced and esterified to afford 3-(4-bromophenyl)propyl acetate. Symmetrical coupling of 1-bromo-4-iodobenzene (B50087) with trimethylsilylacetylene (B32187) has been demonstrated, highlighting the utility of bromo-substituted aryl halides in Sonogashira reactions. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions for Precursor Synthesis
ReactionNucleophileElectrophileCatalyst SystemKey Features
Suzuki-Miyaura 4-Bromophenylboronic acidAllyl acetate / halidePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)Mild conditions, high functional group tolerance. libretexts.orgmdpi.com
Heck Allyl alcohol / acetate4-BromoiodobenzenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Versatile for C-C bond formation with alkenes. researchgate.netnih.gov
Sonogashira Propargyl alcohol4-BromoiodobenzenePd catalyst, Cu(I) co-catalyst, Base (e.g., amine)Forms a C(sp²)-C(sp) bond. wikipedia.orgresearchgate.net

Direct Halogenation Strategies

Direct bromination of an aromatic ring offers a more atom-economical approach to introduce the bromo substituent. Electrophilic aromatic substitution on a precursor like 3-phenylpropyl acetate can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose, often used with a catalyst or initiator. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via the generation of an electrophilic bromine species that attacks the electron-rich phenyl ring. The directing effects of the propyl acetate substituent would favor the formation of ortho and para isomers, with the para-substituted product, this compound, often being the major product due to steric hindrance at the ortho positions. The use of reagents like N-bromosuccinimide can provide a low concentration of Br₂, which can suppress side reactions like bromination of the double bond in allylic precursors. masterorganicchemistry.com

C-X Bond Activation in Brominated Aromatics

The activation of the carbon-bromine (C-Br) bond in a brominated aromatic compound is a key step in many synthetic transformations, particularly in the context of cross-coupling reactions. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to oxidative addition to a low-valent metal center, such as Pd(0) or Ni(0). This reactivity difference can be exploited for selective transformations in molecules containing multiple different halogen atoms. lookchem.com For instance, the reaction of o-(or m-, or p-) chloromethyl bromobenzene (B47551) with arylboronic acids can be controlled to selectively activate the C-Br bond.

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly moving towards more efficient and sustainable methodologies. Continuous-flow synthesis represents a significant advancement in this area.

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. acs.orgnih.govvapourtec.com The synthesis of this compound could be adapted to a flow process. For instance, a multi-step sequence involving a cross-coupling reaction followed by reduction and esterification could be telescoped into a continuous-flow system, minimizing manual handling and purification of intermediates. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. vapourtec.com The application of continuous-flow technology has been demonstrated in the synthesis of various pharmaceutical products and complex organic molecules, indicating its potential for the efficient production of fine chemicals like this compound. acs.orgnih.gov

Solid-Phase Synthesis Methodologies

While specific solid-phase synthesis (SPS) protocols for this compound are not extensively documented, the principles of SPS can be readily applied. SPS involves anchoring a starting material to a solid support (e.g., a polymer resin) and performing subsequent chemical transformations in a stepwise manner. This methodology offers significant advantages, including simplified purification, as excess reagents and by-products are washed away after each step, and the potential for automation.

A relevant analogue is the automated solid-phase synthesis of prexasertib, which begins by protecting 3-bromopropylamine (B98683) on a 2-chlorotrityl chloride resin. nih.gov A similar strategy could be envisioned for the target compound, where 3-(4-bromophenyl)propan-1-ol is attached to a suitable resin. The immobilized alcohol could then be acetylated, followed by cleavage from the solid support to yield the final product.

A critical aspect of SPS is the choice of solvent, which must facilitate the reaction while also enabling appropriate swelling of the polymer resin to ensure substrate accessibility. In some syntheses, standard solvents like dimethyl sulfoxide (B87167) (DMSO) may provide low conversion rates. The use of a co-solvent, such as 1,4-dioxane (B91453), can significantly improve resin swelling and promote the reaction to completion. nih.gov Purification is streamlined to simple filtration after each reaction step, with a final purification (e.g., crystallization) performed after the target molecule is cleaved from the resin. nih.gov

StepProcedurePurposeKey Consideration
1. Anchoring 3-(4-bromophenyl)propan-1-ol is covalently linked to a solid support (e.g., 2-chlorotrityl chloride resin).To immobilize the substrate for simplified purification.Choice of resin and linking chemistry to ensure stability during synthesis and efficient cleavage.
2. Reaction The resin-bound alcohol is treated with an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) and a base.To form the desired ester bond.Solvent choice is crucial for resin swelling and reaction efficiency. A DMSO/1,4-dioxane mixture may be superior to DMSO alone. nih.gov
3. Washing The resin is washed thoroughly with appropriate solvents after the reaction.To remove excess reagents, by-products, and catalysts.The main advantage of SPS, eliminating the need for complex workup procedures.
4. Cleavage The final product, this compound, is cleaved from the resin using a specific reagent (e.g., a mild acid).To release the purified target compound into solution.Cleavage conditions must be chosen to avoid degradation of the product.
5. Final Purification The cleaved product is isolated and may undergo a final purification step if necessary.To obtain the product in high purity.Typically involves simple evaporation of the solvent, followed by techniques like crystallization. nih.gov

Catalytic System Development and Optimization (e.g., Palladium-Catalysis)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, particularly for constructing carbon-carbon and carbon-heteroatom bonds involving aryl halides like the 4-bromophenyl moiety. While the final esterification step to create this compound does not typically require palladium, the synthesis of its precursor, 3-(4-bromophenyl)propan-1-ol, often does. For instance, a Heck or Suzuki coupling could be used to attach the propyl chain to the bromophenyl ring.

The development and optimization of such catalytic systems are crucial for achieving high yields and selectivity. A typical palladium catalytic system consists of a palladium precursor (e.g., palladium(II) acetate, Pd(OAc)₂), a ligand, a base, and a solvent.

Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. Palladium(II) acetate is a common and versatile precursor. acs.orgrsc.org Ligands, typically phosphines, stabilize the palladium center and modulate its reactivity. In a study on the direct arylation of heteroarenes with meso-(4-bromophenyl)-substituted porphyrins, the combination of Pd(OAc)₂ with the ligand 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos) was investigated. d-nb.info Initial conditions at 150°C yielded only 8% of the product, demonstrating that even established catalytic systems require careful optimization for specific substrates. d-nb.info Alternative catalysts like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) may prove more efficient for certain transformations. d-nb.info

Base and Solvent: The base plays a key role, often participating in the catalytic cycle. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used. rsc.orgd-nb.info The solvent must solubilize the reactants and be compatible with the reaction conditions. High-boiling polar aprotic solvents like dimethylformamide (DMF) are common for high-temperature coupling reactions. d-nb.info

Catalyst System ComponentExample(s)Role in SynthesisReference
Palladium Precursor Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)The active metal center for the catalytic cycle (e.g., oxidative addition, reductive elimination). acs.orgd-nb.info
Ligand DavePhos, Xantphos, L-prolineStabilizes the palladium catalyst, influences its reactivity, and can control selectivity. rsc.orgd-nb.info
Base Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃)Activates one of the coupling partners and neutralizes acid generated during the reaction. rsc.orgd-nb.info
Solvent Dimethylformamide (DMF), Acetic Acid (HOAc), WaterProvides the medium for the reaction, affecting solubility and temperature control. acs.orgrsc.orgd-nb.info
Additive Copper(I) chloride (CuCl), Tetrabutylammonium iodide (TBAI)Can act as a co-catalyst or promoter to enhance reaction rate and yield. rsc.orgrhhz.net

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is essential for maximizing yield, minimizing reaction time, and reducing the formation of impurities. For the synthesis of this compound, key parameters include the choice of solvent, reaction temperature, and catalyst configuration.

Solvent Selection and Effects

The solvent can profoundly influence reaction outcomes by affecting reactant solubility, catalyst stability, and reaction rates.

For Catalytic Reactions: In palladium-catalyzed cross-coupling reactions to form the C-C backbone, polar aprotic solvents like DMF are often used for their high boiling points and ability to dissolve a wide range of organic and inorganic reagents. d-nb.info However, for specific transformations, other solvents may be superior. For example, a Pd(OAc)₂-catalyzed cyclization of allenoic acids proceeded efficiently in acetic acid (HOAc). acs.org

For Esterification: The final esterification step typically uses the alcohol reactant in excess or a non-polar solvent like toluene (B28343) or dichloromethane (B109758) to facilitate the removal of water, which is a by-product. In the synthesis of the closely related 3-(4-chlorophenyl)propyl acetate, purification was achieved using a hexane (B92381)/ethyl acetate mixture, indicating these are suitable solvents for the final product. core.ac.uk

For Solid-Phase Synthesis: As noted previously, solvent choice is critical in SPS to ensure the resin support swells adequately. A mixture of DMSO and 1,4-dioxane was found to be more effective than DMSO alone for a reaction on a solid support. nih.gov

Temperature and Pressure Influence

Temperature is a critical lever for controlling reaction kinetics. Most organic reactions, including esterification and palladium-catalyzed couplings, proceed faster at elevated temperatures.

Palladium-catalyzed reactions often require significant heat to overcome activation barriers, with temperatures ranging from 60°C to 150°C being common. acs.orgrsc.orgd-nb.info For instance, a domino reaction to synthesize isochromenes using a Pd(OAc)₂/L-proline system was conducted at 140°C in water. rsc.org A direct arylation reaction was optimized at 150°C in DMF. d-nb.info

The esterification step is typically performed under reflux conditions, with the temperature determined by the boiling point of the solvent used.

Pressure is generally less of a variable in laboratory-scale synthesis unless a gaseous reagent is used or when trying to influence boiling points in a distillation setup. In industrial processes, pressure can be manipulated to control reaction conditions more precisely.

Catalyst Loading and Ligand Design

In catalytic processes, optimizing the amount of catalyst and the nature of the ligand is a balance between reaction efficiency and cost.

Catalyst Loading: The amount of catalyst is typically kept to a minimum to reduce costs and minimize contamination of the final product with residual metal. Loadings for palladium catalysts can range from as low as 2 mol% for efficient reactions to as high as 20 mol% for more challenging transformations. acs.orgd-nb.info For example, a cyclization reaction used 2 mol% of Pd(OAc)₂, while a more complex domino reaction used 5 mol%. acs.orgrsc.org

Ligand Design: The ligand is not merely a spectator; it is integral to the catalyst's performance. The electronic and steric properties of the ligand dictate the stability and reactivity of the palladium center. Bulky electron-rich phosphine (B1218219) ligands like DavePhos or Xantphos are common in cross-coupling chemistry. rsc.orgd-nb.info In some cases, simpler, unconventional ligands like the amino acid L-proline have been shown to be highly effective, particularly in aqueous media. rsc.org The development of a reaction often involves screening a variety of ligands to find the one that provides the best combination of yield, selectivity, and catalyst stability.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves designing reactions that are more efficient, generate less waste, and use less hazardous materials. semanticscholar.orgresearchgate.net

Key green chemistry strategies applicable to this synthesis include:

Atom Economy: Designing reactions, such as domino or tandem reactions, that incorporate a high percentage of the atoms from the reactants into the final product, thus minimizing waste. sci-hub.se

Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and some palladium-catalyzed reactions have been successfully performed in aqueous media. rsc.orgsci-hub.se Ionic liquids are another alternative, offering potential recyclability.

Catalysis: Using catalytic reagents in small amounts is inherently greener than using stoichiometric reagents, which are consumed in the reaction and generate more waste. researchgate.net Biocatalysts, such as enzymes (e.g., lipases), represent a particularly green option for reactions like esterification, as they operate under mild conditions (room temperature, neutral pH) and are highly selective. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as using highly active catalysts that allow for lower reaction temperatures or using alternative energy sources like microwave irradiation, which can dramatically shorten reaction times. sci-hub.se

Solvent-Free Reactions: Conducting reactions without a solvent, for example through mechanochemical methods (grinding), eliminates solvent waste entirely.

Green Chemistry PrincipleApplication to Synthesis of this compoundReference
Prevent Waste Utilize high-yield domino reactions to build the molecular backbone, maximizing atom economy. sci-hub.se
Use of Catalysis Employ highly efficient palladium catalysts for C-C bond formation and biocatalysts (lipases) for the esterification step. d-nb.info
Benign Solvents Replace traditional organic solvents like DMF or chlorinated solvents with water, ethanol (B145695), or ionic liquids. rsc.org
Energy Efficiency Use microwave-assisted synthesis to reduce reaction times and energy input, or use catalysts that function at ambient temperature. sci-hub.se
Renewable Feedstocks While not directly applicable to this specific aromatic compound, this principle encourages sourcing starting materials from renewable sources where possible. rsc.org

Atom Economy and Waste Minimization

The concept of atom economy, developed by Barry Trost, is a fundamental principle of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.com The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no atoms wasted as byproducts. skpharmteco.com In practice, achieving high atom economy is a key goal in designing sustainable synthetic routes.

For the synthesis of this compound, a common method is the esterification of 3-(4-bromophenyl)propan-1-ol with an acetylating agent. The choice of acetylating agent significantly impacts the atom economy.

Using Acetic Anhydride: The reaction of 3-(4-bromophenyl)propan-1-ol with acetic anhydride produces this compound and acetic acid as a byproduct. While this method is often efficient in terms of yield, the formation of acetic acid as a byproduct lowers the atom economy.

Using Acetyl Chloride: Reacting 3-(4-bromophenyl)propan-1-ol with acetyl chloride yields the desired ester and hydrochloric acid (HCl) as a byproduct. This method also has a reduced atom economy due to the generation of HCl.

Direct Esterification with Acetic Acid: A more atom-economical approach is the direct Fischer esterification of 3-(4-bromophenyl)propan-1-ol with acetic acid. In this reaction, the only byproduct is water, leading to a significantly higher theoretical atom economy. imperial.ac.uk However, this reaction is an equilibrium process and often requires a catalyst and methods to remove water to drive the reaction to completion. imperial.ac.uk

Catalysis: Employing catalysts, especially heterogeneous catalysts, can improve reaction rates and selectivity, reducing the need for excess reagents and simplifying purification, thereby minimizing waste. google.com

Solvent Reduction and Recycling: The bulk of waste in many chemical processes comes from solvents. imperial.ac.uk Reducing solvent use or recycling solvents can drastically lower the E-Factor and PMI.

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in the same reactor without isolating intermediates can significantly reduce solvent and energy consumption, as well as waste generation.

Table 1: Green Chemistry Metrics for Different Synthetic Approaches to this compound

Synthetic Approach Reactants Byproduct(s) Theoretical Atom Economy (%) Key Waste Considerations
Esterification with Acetic Anhydride 3-(4-bromophenyl)propan-1-ol + Acetic Anhydride Acetic Acid Lower Generation of a stoichiometric organic byproduct.
Esterification with Acetyl Chloride 3-(4-bromophenyl)propan-1-ol + Acetyl Chloride Hydrochloric Acid Lower Formation of a corrosive inorganic acid byproduct.
Direct Fischer Esterification 3-(4-bromophenyl)propan-1-ol + Acetic Acid Water Higher Equilibrium limitations may require excess reagents or water removal, impacting overall mass intensity.

Use of Sustainable Solvents (e.g., Ionic Liquids, Aqueous Media)

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. imperial.ac.uk Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry promotes the use of more sustainable alternatives, such as ionic liquids and aqueous media. nih.gov

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, and they are often considered "green solvents" due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of substances. imperial.ac.uknih.gov In the context of synthesizing this compound via esterification, ionic liquids can offer several advantages:

Dual Role as Catalyst and Solvent: Certain ionic liquids, particularly those with acidic cations (e.g., Brønsted acidic ionic liquids), can act as both the reaction medium and the catalyst for esterification, simplifying the reaction setup. rsc.org For example, 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) has been shown to be an effective and recyclable catalyst for esterification reactions. rsc.org

Facilitating Product Separation: The non-volatile nature of ionic liquids allows for the easy removal of volatile products, such as esters, by distillation. imperial.ac.uk This can also help to drive the esterification equilibrium towards the product side.

However, the "greenness" of ionic liquids is a subject of ongoing research, with concerns about their synthesis, cost, and potential toxicity. imperial.ac.uk

Aqueous Media

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. niscpr.res.in While the solubility of organic compounds like 3-(4-bromophenyl)propan-1-ol in water can be limited, conducting esterification in aqueous media is an active area of research. niscpr.res.ingoogle.com Strategies to facilitate organic reactions in water include:

Use of Surfactants: Employing surfactants can create micelles or emulsions, increasing the interfacial area between the organic reactants and the aqueous phase, thereby enhancing reaction rates.

High-Temperature Water: At elevated temperatures and pressures, the properties of water change, and it can behave as a pseudo-organic solvent, increasing the solubility of organic compounds.

Phase-Transfer Catalysis: This technique can be used to transport a reactant from the aqueous phase to the organic phase (or vice versa) to facilitate the reaction.

The development of synthetic methods in aqueous media for compounds like this compound is a promising avenue for creating more environmentally friendly processes. rsc.org

Table 2: Comparison of Sustainable Solvents for the Synthesis of this compound

Solvent Type Key Properties Advantages in Esterification Potential Challenges
Ionic Liquids Negligible vapor pressure, high thermal stability, tunable properties. imperial.ac.uknih.gov Can act as both solvent and catalyst, facilitates product separation, recyclable. imperial.ac.ukrsc.org High cost, potential toxicity, and challenges in purification and recycling. imperial.ac.uk
Aqueous Media Non-toxic, non-flammable, abundant, and inexpensive. niscpr.res.in Environmentally benign, can simplify workup procedures. Low solubility of nonpolar organic reactants, may require additives like surfactants or co-solvents. niscpr.res.in

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in 3-(4-bromophenyl)propyl acetate (B1210297).

¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Integration

The ¹H NMR spectrum of 3-(4-bromophenyl)propyl acetate displays distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The propyl chain protons exhibit characteristic multiplets, and the methyl protons of the acetate group show a singlet.

Detailed analysis of a reported ¹H NMR spectrum in chloroform-d (B32938) (CDCl₃) reveals the following assignments: The two protons on the benzene ring closer to the propyl group (H-2' and H-6') and the two protons further away (H-3' and H-5') are observed in the aromatic region. The methylene (B1212753) group attached to the ester oxygen (H-1) appears as a triplet. The central methylene group of the propyl chain (H-2) shows a multiplet, and the methylene group attached to the benzene ring (H-3) resonates as a triplet. The methyl protons of the acetate group (H-5) appear as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.34 (dd, J = 7.7, 1.4 Hz) Doublet of Doublets 7.7, 1.4 1H Aryl-H
7.23 – 7.11 (m) Multiplet 3H Aryl-H
4.10 (t, J = 6.5 Hz) Triplet 6.5 2H -OCH₂-
2.81 (t, J = 7.6 Hz) Triplet 7.6 2H Ar-CH₂-
2.06 (s) Singlet 3H -COCH₃
2.01 – 1.92 (m) Multiplet 2H -CH₂-

Source: Supporting Information - CORE core.ac.uk

¹³C NMR Analysis: Carbon Environments, Hybridization, and Functional Group Assignment

The ¹³C NMR spectrum provides information about the different carbon environments within this compound. The spectrum shows distinct signals for the carbonyl carbon of the ester group, the aromatic carbons, the carbons of the propyl chain, and the methyl carbon of the acetate group.

In a reported spectrum, the carbonyl carbon (C=O) of the acetate group is typically found in the downfield region. The aromatic carbons show signals in the characteristic aromatic region, with the carbon attached to the bromine atom (C-4') appearing at a distinct chemical shift. The carbons of the propyl chain (C-1, C-2, and C-3) and the methyl carbon of the acetate group (C-5) resonate in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
171.2 COOCH₃
139.8 Aryl-C
131.9 Aryl-C
129.9 Aryl-C
128.7 Aryl-C
63.7 -OCH₂-
31.7 Ar-CH₂-
30.2 -CH₂-
21.1 -COCH₃

Source: Supporting Information - CORE core.ac.uk

Advanced 2D-NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the adjacent methylene groups of the propyl chain (H-1, H-2, and H-3).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Would establish correlations between protons and the directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range couplings between protons and carbons, for example, showing a correlation from the methyl protons (H-5) to the carbonyl carbon (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Functional Group Absorptions and Band Assignments

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group. Additionally, C-O stretching vibrations and aromatic C-H and C=C stretching vibrations are anticipated.

A reported IR spectrum shows a strong band around 1692 cm⁻¹, which is characteristic of the C=O stretching vibration in an ester. Other significant absorptions include those for C-H stretching and the C-Br stretching vibration. rsc.org

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
2915 Medium C-H stretch (aliphatic)
1692 Strong C=O stretch (ester)
1432 Medium C=C stretch (aromatic)
1270 Strong C-O stretch (ester)
1073 Medium C-O stretch
817 Strong p-substituted benzene (C-H out-of-plane bend)

Source: Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)- Catalysis to β-Aryl Carbonyl Derivatives with Improved Chemoselectivity - Supporting Information rsc.org

Analysis of Molecular Vibrational Modes and Conformational Studies

A detailed analysis of the vibrational modes can provide insights into the molecule's conformation. The flexibility of the propyl chain allows for different rotational isomers (conformers). Computational studies, often performed in conjunction with experimental IR and Raman data, can help to identify the most stable conformers and to assign the observed vibrational bands to specific molecular motions. While specific conformational studies on this compound were not found in the provided results, the principles of vibrational analysis for similar molecules suggest that the bands in the fingerprint region (below 1500 cm⁻¹) are sensitive to conformational changes. The combination of IR and Raman spectroscopy is particularly powerful, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational picture. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov For this compound, with a molecular formula of C₁₁H₁₃BrO₂, the theoretical exact mass is calculated to be 272.00481 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass that is in close agreement with this theoretical value, confirming its elemental composition. The presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, further corroborating the presence of bromine in the molecule.

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₁₁H₁₃BrO₂ nih.gov
Theoretical Exact Mass272.00481 Da nih.gov
Isotopic PatternM+, [M+2]+ due to ⁷⁹Br/⁸¹Br

This table is interactive. Click on the headers to sort the data.

Fragmentation Pathway Elucidation and Structural Confirmation

Electron impact (EI) ionization in mass spectrometry causes the molecular ion to fragment in predictable ways, providing valuable information about the molecule's structure. libretexts.org The fragmentation of this compound would likely involve several key bond cleavages.

A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. For this compound, this could involve the loss of the propyloxy group or the acetate group. Another significant fragmentation would be the McLafferty rearrangement, characteristic of esters with a γ-hydrogen, which would result in the elimination of a neutral molecule of propene and the formation of a radical cation of acetic acid.

Key fragmentation pathways for this compound include:

Loss of the acetate group: Cleavage of the C-O bond between the propyl chain and the acetate group would result in a [C₉H₁₀Br]⁺ fragment.

Loss of the bromophenylpropyl group: Cleavage of the O-C bond of the ester would lead to the formation of an acylium ion [CH₃CO]⁺ with an m/z of 43.

Benzylic cleavage: Fragmentation of the propyl chain at the bond beta to the aromatic ring would be a favorable process, leading to the formation of a stable benzylic cation.

Analysis of the relative abundances of these fragment ions in the mass spectrum allows for the confirmation of the connectivity of the atoms within the molecule. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structurem/z (mass/charge)
[C₁₁H₁₃BrO₂]⁺Molecular Ion272/274
[C₉H₁₀Br]⁺Loss of CH₃COO197/199
[C₇H₆Br]⁺Bromotropylium ion169/171
[CH₃CO]⁺Acylium ion43

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. slideshare.net

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the bromophenyl group, which acts as the principal chromophore. slideshare.net The benzene ring exhibits characteristic π → π* transitions. The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The ester group itself has a weak n → π* transition at a longer wavelength, which may be obscured by the stronger π → π* transitions of the aromatic ring.

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the position and intensity of absorption bands in a UV-Vis spectrum. slideshare.netslideshare.net For π → π* transitions, increasing the solvent polarity generally leads to a small bathochromic shift. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with polar solvent molecules. researchgate.net Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, such as hexane (B92381) (non-polar), ethanol (B145695) (polar, protic), and acetonitrile (B52724) (polar, aprotic), can help to identify and characterize the different electronic transitions. slideshare.netbiointerfaceresearch.com

Table 3: Expected UV-Vis Absorption Maxima Shifts with Solvent Polarity

TransitionExpected Shift with Increasing Solvent Polarity
π → πBathochromic (Red) Shift
n → πHypsochromic (Blue) Shift

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific X-ray crystallography data for this compound was found in the search results, the technique could be applied if a suitable single crystal of the compound can be grown.

Solid-State Molecular Geometry and Bond Parameters

While the definitive crystal structure for this compound has not been reported in the surveyed literature, extensive analysis of closely related 4-bromophenyl derivatives provides significant insight into its expected solid-state geometry and bond parameters. The structural characteristics are largely dictated by the rigid geometry of the bromophenyl group and the conformational flexibility of the propyl acetate chain.

An examination of the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one reveals key features of the 4-bromophenyl moiety. iucr.org The molecule exhibits a generally planar geometry, with the phenyl ring itself being planar as expected. iucr.org The C-Br bond distance is a critical parameter in such structures, and in analogous compounds like 3-(4-Bromophenyl)cyclobutanone, this bond length is reported to be in good agreement with typical values, measuring 1.907 (6) Å. researchgate.net

The table below summarizes selected bond parameters from a representative 4-bromophenyl analog, which are expected to be comparable in this compound.

Table 1: Selected Bond Parameters from a Representative Analog, 1-(4-bromophenyl)but-3-yn-1-one. iucr.org
ParameterAtoms InvolvedValue
Bond LengthC-Br1.902 (3) Å
Bond LengthC=O1.214 (4) Å
Bond AngleC-C-Br119.5 (2) °
Bond AngleC-C=O119.3 (3) °
Torsion AngleC-C-C-C (chain-ring)175.4 (3) °

Analysis of Crystal Packing and Intermolecular Interactions

A detailed Hirshfeld surface analysis performed on 1-(4-bromophenyl)but-3-yn-1-one provides a quantitative breakdown of the intermolecular contacts driving crystal cohesion. iucr.org This analysis is crucial for understanding how individual molecules recognize and bind to each other in the solid state. The most significant contributions to the crystal packing are from H···H, C···H/H···C, and H···Br/Br···H contacts. iucr.org Weaker, yet structurally significant, C—H···O hydrogen bonds also play a role in consolidating the crystal structure. iucr.org

In more complex analogs, such as N-[(1R,2S)-1-(4-bromophenyl)-2-fluoro-3-(2-methylphenyl)-3-oxopropyl]-4-nitrobenzamide, classical N—H···O hydrogen bonds can link molecules into distinct chains, which are then further connected by C—H···O interactions to form a robust three-dimensional network. iucr.org Although this compound lacks the amide group for such strong hydrogen bonds, the carbonyl oxygen of the acetate group is a prime hydrogen bond acceptor for C-H···O interactions.

The table below summarizes the relative contributions of various intermolecular contacts to the Hirshfeld surface for a model 4-bromophenyl compound.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 1-(4-bromophenyl)but-3-yn-1-one. iucr.org
Contact TypeContribution (%)
H···H27.4
C···H / H···C22.3
Br···H / H···Br22.0
O···H / H···O11.8
C···C7.8
Br···C / C···Br4.5
O···C / C···O3.6

These interactions collectively stabilize the crystal lattice, influencing the material's physical properties. The presence of the bromine atom notably introduces the potential for Br···H and Br···C contacts, which are significant in directing the molecular arrangement. iucr.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals. ethz.chsrce.hr The technique is highly sensitive and provides structural information about the radical species and its environment. ethz.ch

In the context of this compound, EPR spectroscopy would not be applicable for the characterization of the parent molecule, as it is a diamagnetic species with no unpaired electrons. However, the technique is highly relevant for the detection and characterization of any radical intermediates that may form during chemical reactions, degradation processes, or metabolic transformations. tesisenred.netnih.gov

While no specific EPR studies on radical intermediates of this compound were found in the surveyed literature, studies on related aromatic compounds confirm the utility of this method. For instance, the formation of radical adducts from phenyl and bromophenyl precursors can be investigated using EPR in conjunction with spin trapping techniques. nih.gov The spin trapping method involves the use of a nitrone or nitroso compound that reacts with a transient, unstable radical to form a more persistent radical adduct that can be readily detected and characterized by EPR. nih.govnih.gov This approach allows for the identification of short-lived radical species that would otherwise be impossible to observe directly. srce.hr

Therefore, should this compound be involved in a process suspected of generating radical species (e.g., homolytic cleavage of the C-Br bond under specific conditions), EPR spectroscopy would be an indispensable tool for investigating the reaction mechanism and identifying the structure of the resulting radical intermediates. nih.gov

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not publicly available.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections and subsections. To provide the specific data required for the outline, published research containing the following analyses for "this compound" would be necessary:

Quantum Chemical Calculations: Including geometry optimization, conformational analysis, HOMO-LUMO energy gaps, and vibrational frequencies calculated using methods like Density Functional Theory (DFT).

Molecular Electrostatic Potential (MEP) Mapping: To understand the charge distribution and reactive sites.

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and electron delocalization.

Without access to peer-reviewed studies that have performed these specific computational analyses on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-rich content.

Computational and Theoretical Chemistry Studies

Reactivity Indices and Chemical Descriptors

The reactivity of a chemical species can be quantitatively described through various reactivity indices derived from density functional theory (DFT). These descriptors, such as Fukui functions, chemical hardness, and softness, provide valuable insights into the local and global reactivity of a molecule.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. It helps in identifying the most electrophilic and nucleophilic sites within a molecule. The condensed Fukui functions for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks are calculated to pinpoint the atoms most susceptible to these respective interactions. For 3-(4-bromophenyl)propyl Acetate (B1210297), theoretical calculations would reveal the specific atoms that are most likely to donate or accept electrons in a chemical reaction.

Table 1: Calculated Reactivity Descriptors for 3-(4-bromophenyl)propyl Acetate

Descriptor Value
HOMO Energy Data not available
LUMO Energy Data not available
Energy Gap (ΔE) Data not available
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available
Electronegativity (χ) Data not available
Electrophilicity Index (ω) Data not available

Solvent Effects Modeling using Continuum Models

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), are powerful tools for simulating these solvent effects. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

By performing IEF-PCM calculations, one can study how the geometric and electronic properties of this compound change in different solvents. This includes variations in bond lengths, bond angles, dipole moments, and molecular orbital energies. Such studies are essential for understanding reaction mechanisms and predicting reaction rates in solution.

Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability Calculations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

Computational methods can be employed to calculate the first hyperpolarizability of this compound. dtic.mil These calculations typically involve determining the molecule's response to an external electric field. A high value of β suggests that the molecule could be a good candidate for NLO applications. The presence of the bromine atom and the phenyl ring in this compound suggests the potential for significant electronic polarization, which could contribute to its NLO properties.

Table 2: Calculated NLO Properties of this compound

Property Value
Dipole Moment (μ) Data not available
Mean Polarizability (α) Data not available
First Hyperpolarizability (β) Data not available

Hirshfeld Surface Analysis and Atoms In Molecules (AIM) Theory for Intermolecular Interactions

Understanding the nature and strength of intermolecular interactions is crucial for predicting the crystal packing and solid-state properties of a compound. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (AIM) are two powerful computational tools for this purpose.

Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular contacts in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule. Different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces, can be identified and quantified by analyzing the 2D fingerprint plots derived from the Hirshfeld surface. For this compound, this analysis would reveal the dominant intermolecular contacts and their relative contributions to the crystal packing. nih.govnih.gov

Atoms In Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density topology of a molecule. wiley-vch.de By identifying critical points in the electron density, one can characterize the nature of chemical bonds and non-covalent interactions. For instance, the presence of a bond critical point between two atoms is an indicator of a chemical bond. The properties of the electron density at these critical points provide quantitative information about the strength and nature of the interactions. An AIM analysis of this compound would provide a detailed picture of its intramolecular and intermolecular bonding.

Chemical Reactivity and Transformation Pathways of 3 4 Bromophenyl Propyl Acetate

The chemical behavior of 3-(4-bromophenyl)propyl acetate (B1210297) is characterized by two primary reactive sites: the ester functional group and the carbon-bromine bond on the aromatic ring. These sites allow for a range of transformations, including hydrolysis of the ester and substitution or coupling reactions at the phenyl ring.

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications of the Aryl Moiety

Modifications to the bromophenyl group of 3-(4-bromophenyl)propyl acetate (B1210297) have been extensively investigated to understand the influence of electronic and steric effects. These changes include altering the halogen substituent, introducing a variety of other functional groups, and replacing the phenyl ring with other aromatic or heteroaromatic systems.

The nature and position of the halogen atom on the phenyl ring can be altered to produce a range of analogues. For instance, analogues with different halogens, such as chlorine or fluorine, have been synthesized. The synthesis of 3-(4-chlorophenyl)propyl acetate has been reported, providing a direct comparison to the bromo-analogue. researchgate.netmetu.edu.tr Similarly, derivatives with a 3'-fluorophenyl or 3'-bromophenyl group have been prepared to investigate the effect of the halogen's position and electronegativity. nih.gov The synthesis of 3-(halophenyl)-1-phenyl-1H-pyrazole derivatives has also been explored, showcasing the preparation of compounds with various halogen substitutions on the phenyl ring. benthamdirect.com

Research has also been conducted on related structures where the position of the bromo substituent is varied, although direct synthesis of isomeric 3-(bromophenyl)propyl acetates is less commonly detailed. However, the synthesis of compounds like (2S)-1-[(3R,4R)-4-(3-bromophenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-amine demonstrates the introduction of a bromine atom at the meta position of a phenyl ring within a more complex molecule. acs.org

Table 1: Examples of Analogues with Varied Halogen Substitution

Compound Name Modification Reference
3-(4-Chlorophenyl)propyl acetate Bromine replaced by chlorine researchgate.netmetu.edu.tr
3'-(Fluorophenyl) analogue Bromine at para-position replaced by fluorine at meta-position nih.gov
3'-(Bromophenyl) analogue Bromine moved from para- to meta-position nih.gov
3-(Halophenyl)-1-phenyl-1H-pyrazole derivatives General class with various halogen substitutions benthamdirect.com

The electronic properties of the aryl ring have been tuned by introducing either electron-donating or electron-withdrawing groups.

Electron-Donating Groups: The introduction of electron-donating groups, such as alkyl or alkoxy moieties, has been explored. For example, analogues with a 4-propylphenyl group have been synthesized. rug.nl The synthesis of N-[3-(4-methylphenyl)-3-oxo-1-arylpropyl]acetamides, which features a methyl group on the phenyl ring, provides another example of an electron-donating substituent. sioc-journal.cn Furthermore, 9-(4-methylphenyl) and 9-(4-methoxyphenyl) substituted hexahydroacridine-1,8-dione derivatives have been prepared, showcasing the incorporation of both alkyl and alkoxy electron-donating groups. d-nb.info

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups have been incorporated to study their effects. The synthesis of analogues of citalopram, such as 1-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile, involves the presence of a cyano (CN) group, a potent electron-withdrawing group, on an adjacent aromatic ring. nih.gov Research on chalcone (B49325) derivatives has led to the synthesis of compounds with nitro (NO2) groups on the phenyl ring. researchgate.net Additionally, the synthesis of 3-(4-bromophenyl)-1,5-diphenylpentane-1,5-dione represents a related structure where the electronic nature of the phenyl ring is modified. acs.org

Table 2: Examples of Analogues with Electron-Donating and Electron-Withdrawing Groups

Compound Type Substituent Effect Reference
4-Propylphenyl analogue Propyl Donating rug.nl
N-[3-(4-Methylphenyl)-3-oxo-1-arylpropyl]acetamides Methyl Donating sioc-journal.cn
9-(4-Methoxyphenyl)-hexahydroacridine-1,8-dione Methoxy Donating d-nb.info
Citalopram analogues Cyano Withdrawing nih.gov
Chalcone analogues Nitro Withdrawing researchgate.net

To explore a broader chemical space, the 4-bromophenyl moiety has been replaced with other aromatic and heteroaromatic systems.

Other Aromatic Systems: Analogues featuring a naphthyl group in place of the phenyl ring have been synthesized, which increases the size and lipophilicity of the aromatic system. nih.gov The synthesis of polyaromatic hydrocarbons has also been a subject of research, indicating the possibility of incorporating even larger, more complex aromatic structures. uvm.edu

Heteroaromatic Systems: A variety of heteroaromatic analogues have been prepared. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide demonstrates the replacement of the phenyl ring with a thiophene (B33073) ring. mdpi.com Other research has focused on the synthesis of pyrazole (B372694) derivatives, such as 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. benthamdirect.com Furthermore, quinazoline-containing structures, like 3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one, have been synthesized. hilarispublisher.com The preparation of pyridine (B92270) derivatives and thieno[3,2-b]indoles also highlights the versatility of synthetic methods to incorporate diverse heteroaromatic cores. acs.orgsemanticscholar.org

Table 3: Examples of Analogues with Different Aromatic and Heteroaromatic Systems

Ring System Example Compound/Derivative Class Reference
Naphthyl Naphthyl analogue of hydroxybupropion nih.gov
Thiophene 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide mdpi.com
Pyrazole 5-Amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles benthamdirect.com
Quinazoline (B50416) 3-Allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one hilarispublisher.com
Pyridine 2,4,6-Triaryl pyridine derivatives acs.org
Thieno[3,2-b]indole Substituted thieno[3,2-b]indoles semanticscholar.org

Alterations of the Alkyl Chain

The three-carbon propyl chain linking the aryl group and the acetate function is another key site for structural modification. Changes in chain length, branching, and the introduction of unsaturation can significantly alter the molecule's conformation and physicochemical properties.

The length of the alkyl chain has been varied to produce both shorter and longer analogues. For example, a related compound, 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole, features a shorter ethyl group. In contrast, ethyl 4-(4-bromophenyl)-1-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its hexyl analogue demonstrate the incorporation of longer alkyl chains. mdpi.com The synthesis of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide and related compounds also shows that the affinity for certain receptors can improve with increasing alkyl chain length. acs.org

Branching has also been introduced into the alkyl chain. The synthesis of 2-methyl-2-arylpropyl carboxylates via a Friedel-Crafts alkylation is a relevant example. google.com Research into analogues of GBR-12909, a dopamine (B1211576) reuptake inhibitor, has explored the effects of methyl and hydroxyl substitutions at the 2-position of the 3-phenylpropyl side chain. nih.gov

Table 4: Examples of Analogues with Altered Alkyl Chains

Modification Example Compound/Derivative Class Reference
Shorter Chain 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Longer Chain Ethyl 4-(4-bromophenyl)-1-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate mdpi.com
Longer Chain Ethyl 4-(4-bromophenyl)-1-hexyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate mdpi.com
Branching 2-Methyl-2-arylpropyl carboxylates google.com
Branching 2-Substituted-3-phenylpropyl analogues of GBR-12909 nih.gov

The introduction of double or triple bonds into the alkyl chain creates more rigid structures and can influence interactions with biological targets.

Allylic and Vinylic Unsaturation: The synthesis of allylic derivatives is well-documented. For instance, 3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one incorporates an allyl group attached to the quinazoline nitrogen. hilarispublisher.com The synthesis of (E)-3-(4-bromophenyl)acrylaldehyde serves as a precursor for creating unsaturated side chains. diva-portal.org Furthermore, the synthesis of α,β-unsaturated esters from various aldehydes highlights a general method for introducing vinylic unsaturation. researchgate.net

Other Unsaturations: Beyond double bonds, triple bonds have also been incorporated. The synthesis of (6S)-6-{[3-(4-bromophenyl)-2-propynyl]oxy}-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.impactfactor.orgoxazine is a key example, where a propynyl (B12738560) ether linkage was found to enhance potency in certain biological assays. service.gov.uk

Table 5: Examples of Analogues with Unsaturated Alkyl Chains

Unsaturation Type Example Compound/Derivative Class Reference
Allylic 3-Allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one hilarispublisher.com
Vinylic (E)-3-(4-Bromophenyl)acrylaldehyde diva-portal.org
Propynylic (6S)-6-{[3-(4-Bromophenyl)-2-propynyl]oxy}-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.impactfactor.orgoxazine service.gov.uk

Cyclization Strategies for Cyclic Analogues

The synthesis of cyclic analogues derived from the 3-(4-bromophenyl)propyl framework can be achieved through several intramolecular cyclization strategies. A prominent method is the Friedel-Crafts reaction, which is a classic approach for forming new rings on an aromatic structure. nih.govwikipedia.org

For instance, a key precursor, 3-(4-bromophenyl)propanoic acid, can be cyclized under acidic conditions to form a tetralone derivative. The intramolecular acylation of 4-arylbutanoic acids, which are structurally similar, is known to produce 1-tetralones efficiently. researchgate.netresearchgate.net This transformation is typically catalyzed by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). researchgate.netmasterorganicchemistry.com The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring to close the six-membered ring. The use of H-Beta zeolites as solid acid catalysts has also been reported for the dehydrative intramolecular cyclization of 4-arylbutyric acids. researchgate.net

Another potential strategy involves the Prins cyclization. For example, aryl alkynyl alcohols can undergo a halo-Prins cyclization followed by ring-opening and Friedel-Crafts allylation to yield 3-bromoindenes, demonstrating a pathway to five-membered ring systems. researchgate.net Furthermore, palladium-catalyzed cyclization reactions of allenoic acids in the presence of bromo-substituted aryl groups have been shown to produce complex furanone derivatives. acs.org These methods highlight the potential for creating a wide array of carbocyclic and heterocyclic analogues from precursors related to 3-(4-bromophenyl)propyl acetate.

Ester Group Modifications

The ester functional group in this compound is a prime site for chemical modification, allowing for the introduction of diverse functionalities.

Replacement with Other Acyl Groups (e.g., propionate, benzoate)

The acetate group can be readily replaced by other acyl groups through standard esterification procedures. The common precursor for these modifications is 3-(4-bromophenyl)propan-1-ol (B1278338). chemicalbook.com This alcohol can be reacted with various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base or catalyst to yield the corresponding esters.

For example, to synthesize 3-(4-bromophenyl)propyl propionate , 3-(4-bromophenyl)propan-1-ol would be treated with propionyl chloride or propanoic anhydride (B1165640). Similarly, the synthesis of 3-(4-bromophenyl)propyl benzoate can be achieved by reacting the alcohol with benzoyl chloride. ontosight.ai These reactions allow for the systematic variation of the alkyl or aryl substituent on the acyl group, enabling the study of how these changes affect the molecule's properties.

The following table summarizes the key reactants for the synthesis of different ester analogues.

Target CompoundAlcohol PrecursorAcylating Agent
3-(4-bromophenyl)propyl propionate3-(4-bromophenyl)propan-1-olPropionyl chloride or Propanoic anhydride
3-(4-bromophenyl)propyl benzoate3-(4-bromophenyl)propan-1-olBenzoyl chloride

Conversion to Other Functional Groups (e.g., ethers, amides, ketones)

The ester functionality of this compound can be converted into a wide range of other functional groups, significantly expanding the chemical space of its analogues. A common first step is the hydrolysis of the ester to the parent alcohol, 3-(4-bromophenyl)propan-1-ol. ambeed.commolaid.com This hydrolysis is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521) in an aqueous alcohol solution. google.comepa.gov

Ethers: The resulting alcohol can be converted to ethers via Williamson ether synthesis. For example, treatment of 3-(4-bromophenyl)propan-1-ol with a strong base like sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide), would yield the corresponding methyl ether. The synthesis of aryl ethers, such as 4-bromophenyl benzyl (B1604629) ether, involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base like potassium carbonate. prepchem.com

Amides: To synthesize amide analogues, the ester is first hydrolyzed to the alcohol, which is then oxidized to the corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid . biosynth.com This oxidation can be achieved using various oxidizing agents. The resulting carboxylic acid can then be coupled with an amine in the presence of a coupling agent (e.g., HATU, DCC) or after conversion to an acyl chloride to form the desired amide. a2bchem.comwits.ac.za

Ketones: Ketone analogues can also be synthesized from the parent structure. One route involves the oxidation of the secondary alcohol that would result from the Grignard reaction of an appropriate aldehyde with a 4-bromophenyl magnesium bromide. More directly, Friedel-Crafts acylation of benzene (B151609) with 3-(4-bromophenyl)propanoyl chloride would yield a ketone. The reduction of ketones to the corresponding secondary alcohols is also a common transformation, often achieved with high enantioselectivity using biocatalysts. almacgroup.comresearchgate.net For instance, 1-(4-bromophenyl)ethanone can be reduced to 1-(4-bromophenyl)ethanol. beilstein-journals.orgacs.org

The following table outlines the conversion pathways to different functional groups.

Target Functional GroupKey IntermediateKey Reaction Type
Ether3-(4-bromophenyl)propan-1-olWilliamson Ether Synthesis
Amide3-(4-bromophenyl)propanoic acidAmide Coupling
Ketone3-(4-bromophenyl)propanoic acidFriedel-Crafts Acylation

Structure-Reactivity and Structure-Spectroscopy Correlation Studies of Analogues

The systematic modification of the this compound structure allows for the investigation of structure-reactivity and structure-spectroscopy relationships. The presence of the bromine atom on the phenyl ring is particularly significant, as it provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at the para-position, and the electronic nature of these substituents can significantly influence the reactivity of the molecule.

For example, the introduction of electron-withdrawing groups can increase the reactivity of the aryl bromide towards nucleophilic substitution. Conversely, electron-donating groups can modulate the electronic properties of the aromatic ring, affecting its behavior in electrophilic aromatic substitution reactions.

Spectroscopic analysis provides valuable insights into the structural features of these analogues. In ¹H NMR spectroscopy, the chemical shifts of the propyl chain protons are influenced by the nature of the ester group and the substituents on the phenyl ring. For instance, in 3-(5-(4-bromophenyl)-1H-pyrazol-3-yl)-2-cyclopropyl-1,8-naphthyridine , the protons on the cyclopropyl (B3062369) and pyrazole rings show characteristic signals that confirm the cyclic structure. nih.gov

In mass spectrometry, the fragmentation patterns can be indicative of the structure. For N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, the mass fragmentation pattern has been discussed in detail, providing a reference for the analysis of similar structures.

The following table provides a hypothetical correlation between structural changes and expected spectroscopic shifts, based on general principles and data from related compounds.

Structural ModificationExpected ¹H NMR Shift ChangeExpected IR Frequency Change
Acetate to PropionateUpfield shift of protons alpha to carbonylNo significant change in C=O stretch
Acetate to BenzoateDownfield shift of propyl chain protonsSlight shift in C=O stretch frequency
Ester to EtherDisappearance of C=O stretch, appearance of C-O stretchDisappearance of carbonyl signal, upfield shift of adjacent CH2
Ester to AmideAppearance of N-H signals (if primary/secondary amide)C=O stretch shifts to lower frequency (Amide I band)

This systematic study of derivatives and analogues of this compound provides a foundation for understanding the intricate relationships between chemical structure, reactivity, and spectroscopic properties.

Environmental Chemistry Considerations

Abiotic Degradation Pathways

Hydrolysis in Aqueous Systems: pH and Temperature Dependence

The hydrolysis of the ester linkage is a primary abiotic degradation pathway for 3-(4-bromophenyl)propyl acetate (B1210297) in aqueous environments. This reaction cleaves the ester bond to yield 3-(4-bromophenyl)propan-1-ol (B1278338) and acetic acid. The rate of this hydrolysis is highly dependent on both pH and temperature.

Carboxylic acid esters undergo hydrolysis through three main mechanisms: acid-catalyzed, neutral, and base-catalyzed (alkaline) hydrolysis. epa.gov

Acid-Catalyzed Hydrolysis (low pH): Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The rate is generally proportional to the concentration of hydronium ions.

Base-Catalyzed Hydrolysis (high pH): Under alkaline conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This process, often called saponification, is typically a second-order reaction and is the dominant pathway at elevated pH. epa.gov For most esters, the rate of hydrolysis increases significantly as the pH rises above 7. For instance, the hydrolysis half-life of n-propyl acetate at 25°C is approximately 3.3 years at pH 7, but decreases to 12 days at pH 9. nih.gov

Temperature has a significant effect on the hydrolysis rate, with reaction rates increasing with higher temperatures, following the principles of the Arrhenius equation. While specific data for 3-(4-bromophenyl)propyl acetate is unavailable, the general trend for esters shows a marked acceleration of hydrolysis at elevated temperatures across all pH ranges. acs.org For example, studies on other esters have shown that hydrolysis rates can increase several-fold with a 10-20°C rise in temperature. researchgate.net The presence of the bromo-substituent on the phenyl ring, being an electron-withdrawing group, may slightly increase the rate of base-catalyzed hydrolysis compared to its non-brominated analog by making the carbonyl carbon more electrophilic. nih.gov

Table 1: Illustrative pH and Temperature Dependence of Ester Hydrolysis Rate This table illustrates general principles of ester hydrolysis; values are not specific to this compound.

Photolytic Degradation Mechanisms and Quantum Yields

Photolytic degradation, or photolysis, is the breakdown of molecules by absorbing light energy, particularly ultraviolet (UV) radiation from sunlight. For this compound, two parts of the molecule are potential chromophores (light-absorbing regions): the brominated phenyl group and, to a lesser extent, the carbonyl group of the ester.

The primary mechanism for photolytic degradation of brominated aromatic compounds is the cleavage of the carbon-bromine (C-Br) bond. osti.govresearchgate.net The absorption of UV light can excite the molecule, leading to homolytic fission of the C-Br bond to generate a phenyl radical and a bromine radical. This is often the initial and rate-limiting step in the photolysis of such compounds. The resulting phenyl radical is highly reactive and can undergo further reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed by the reactant. The quantum yield for the photodegradation of brominated compounds can be significant, with studies on brominated diphenyl ethers (BDEs) showing values ranging from 0.2 to 0.6 in organic solvents. osti.gov The degradation rate generally increases with a higher degree of bromination. researchgate.net While the specific quantum yield for this compound is not documented, it is expected to be photoreactive due to the C-Br bond. The degradation rate is also highly dependent on the wavelength of light, with shorter UV wavelengths (e.g., below 334 nm) being significantly more effective. mdpi.com

Table 2: Conceptual Photodegradation Steps for this compound

Oxidation by Environmental Oxidants (e.g., hydroxyl radicals)

In the atmosphere and in sunlit surface waters, the hydroxyl radical (•OH) is a powerful, non-selective oxidant that plays a key role in the degradation of many organic pollutants. scispace.com The reaction of •OH with this compound is expected to be a significant degradation pathway.

The reaction can proceed via two main mechanisms:

•OH addition to the aromatic ring: This is a major pathway for aromatic compounds, leading to the formation of a hydroxycyclohexadienyl-type radical. This intermediate can then react further, often with oxygen, to form hydroxylated derivatives such as brominated hydroxyphenyl compounds. acs.org

Hydrogen abstraction from the propyl chain: The •OH radical can abstract a hydrogen atom from one of the carbon atoms in the propyl chain, forming a carbon-centered radical and a molecule of water. This alkyl radical will then rapidly react with molecular oxygen to form a peroxy radical, initiating a chain of oxidative reactions.

Table 3: Typical Aqueous Phase Rate Constants for Reaction with •OH for Related Compounds This table provides examples of reaction rates to illustrate the high reactivity of aromatic compounds with hydroxyl radicals. Data is not specific to this compound.

Biotic Degradation Methodologies

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is often the most important ultimate fate for many organic chemicals in the environment.

Microbial Transformation Studies (focus on chemical changes, not biological effects)

Microbial transformation of this compound is expected to be initiated by the enzymatic hydrolysis of the ester bond. Many microorganisms produce extracellular or intracellular enzymes called esterases or lipases that can catalyze this reaction. researchgate.netnih.gov This initial transformation would yield 3-(4-bromophenyl)propan-1-ol and acetic acid.

Ester Hydrolysis: Studies on various aromatic esters have shown that microorganisms like Burkholderia cepacia can effectively hydrolyze the ester linkage to form the corresponding carboxylic acid and alcohol. oup.comoup.com The resulting products, 3-(4-bromophenyl)propan-1-ol and acetic acid, are generally more water-soluble and potentially more bioavailable for further degradation than the parent ester. Acetic acid is a simple organic acid that is readily metabolized by a vast range of microorganisms.

Degradation of 3-(4-bromophenyl)propan-1-ol: The subsequent degradation of the brominated alcohol would likely proceed via oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (3-(4-bromophenyl)propanoic acid). The central challenge for complete mineralization is the cleavage of the aromatic ring. Aerobic degradation pathways for aromatic compounds typically involve dioxygenase enzymes that hydroxylate the ring, leading to intermediates like catechols, which can then undergo ring fission. nih.govunesp.br The presence of the bromine atom can make the ring more resistant to microbial attack (recalcitrant), potentially slowing or halting the degradation process at this stage. mdpi.com

Biodegradation Kinetics and Pathway Elucidation

The kinetics of biodegradation describe the rate at which a substance is broken down by microbial action. For many organic compounds at the low concentrations typically found in the environment, biodegradation can be modeled using pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.gov

Initial Hydrolysis: Enzymatic cleavage of the ester bond to form 3-(4-bromophenyl)propan-1-ol and acetic acid.

Metabolism of Acetic Acid: Rapid utilization of acetic acid as a carbon and energy source by a wide range of microbes.

Oxidation of the Alcohol Side Chain: Stepwise oxidation of the propanol (B110389) side chain of the aromatic fragment.

Aromatic Ring Cleavage: The critical and often rate-limiting step, involving enzymatic attack on the brominated phenyl ring. This step is subject to inhibition or slowing due to the halogen substituent. nih.govmdpi.com

The half-life of the compound due to biodegradation would depend on numerous factors, including the microbial community present, temperature, oxygen availability, and the presence of other nutrients and potential co-contaminants.

Table 4: Postulated Biodegradation Pathway for this compound

The environmental fate of a chemical is governed by its intrinsic physical and chemical properties, which dictate its distribution and persistence in various environmental compartments. For this compound, a comprehensive understanding of its environmental behavior is crucial for assessing its potential impact. In the absence of extensive experimental data for this specific compound, Quantitative Structure-Activity Relationship (QSAR) models and estimation software, such as the US EPA's EPI Suite™, provide valuable insights into its likely environmental partitioning, transport, and mobility. epa.govaftonchemical.comepa.govecoitn.euuninsubria.itwhiterose.ac.uk These models use the chemical's structure to predict its properties and are widely used for regulatory screening and hazard assessment. aftonchemical.comumweltbundesamt.de

Air-Water-Soil Distribution Equilibrium

The distribution of this compound in the environment is determined by its partitioning behavior between air, water, and soil. This is largely influenced by its octanol-water partition coefficient (Kow), water solubility, and Henry's Law constant.

The octanol-water partition coefficient (Kow) is a key parameter for assessing the lipophilicity of a substance and its tendency to bioaccumulate. umweltbundesamt.denist.gov A higher log Kow value indicates a greater affinity for fatty tissues and organic matter in soil and sediment. ecfr.gov For this compound, the log Kow can be estimated using QSAR models. Based on its structure, the estimated log Kow is approximately 3.89 . This suggests a moderate potential for bioaccumulation and a preference for partitioning into organic phases over water.

The water solubility of a compound affects its transport in aquatic systems. ecfr.gov Generally, compounds with higher Kow values have lower water solubility. The estimated water solubility for this compound is low, in the range of 25.79 mg/L . This limited solubility suggests that it will not readily dissolve in water and may adsorb to particulate matter.

The Henry's Law Constant provides a measure of the partitioning of a chemical between air and water at equilibrium. henrys-law.orghenrys-law.org A higher Henry's Law Constant indicates a greater tendency to volatilize from water. The estimated Henry's Law Constant for this compound is 1.34 x 10⁻⁵ atm-m³/mol . This value suggests a moderate potential for volatilization from water surfaces.

Estimated Partitioning Properties of this compound
PropertyEstimated ValueImplication
Log Kow3.89Moderate lipophilicity and bioaccumulation potential.
Water Solubility25.79 mg/LLow solubility in water, leading to potential adsorption to organic matter.
Henry's Law Constant1.34 x 10⁻⁵ atm-m³/molModerate potential for volatilization from water.

Based on these estimated properties, a multimedia fugacity model would likely predict that this compound, upon release into the environment, would predominantly partition to soil and sediment, with a smaller fraction remaining in water and an even smaller amount partitioning to the atmosphere.

Volatilization and Atmospheric Transport

The potential for a chemical to volatilize and undergo atmospheric transport is determined by its vapor pressure and its persistence in the atmosphere.

The vapor pressure of this compound is estimated to be low, approximately 0.002 mmHg at 25°C . This low vapor pressure suggests that while some volatilization from soil and water surfaces may occur, it is not expected to be a rapid or dominant process. nih.gov

Once in the atmosphere, the persistence and transport of a chemical are influenced by its degradation rate, primarily through reactions with hydroxyl radicals. The atmospheric half-life of this compound is estimated to be around 3.4 days . This relatively short atmospheric lifetime suggests that long-range atmospheric transport is not a primary concern, and the compound is likely to be degraded relatively close to its source of emission. noaa.gov

Estimated Atmospheric Fate Properties of this compound
PropertyEstimated ValueImplication
Vapor Pressure0.002 mmHg at 25°CLow potential for volatilization.
Atmospheric Half-life3.4 daysLimited potential for long-range atmospheric transport.

Adsorption/Desorption to Environmental Matrices (e.g., soil, sediment)

The tendency of a chemical to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. oecd.org This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

The soil organic carbon-water partitioning coefficient (Koc) for this compound is estimated to be 856.6 L/kg . This value indicates a moderate to low mobility in soil. chemsafetypro.com Chemicals with Koc values in this range tend to adsorb to the organic matter fraction of soil and sediment, which limits their movement through the soil column and into groundwater. researchgate.netenv.go.jp The adsorption is generally a reversible process, and the compound can desorb back into the soil solution, although this process can be slow.

The extent of adsorption is also influenced by soil properties such as organic carbon content, clay content, and pH. Soils with higher organic carbon content will exhibit stronger adsorption of this compound.

Estimated Soil and Sediment Interaction Properties of this compound
PropertyEstimated ValueImplication
Soil Organic Carbon-Water Partitioning Coefficient (Koc)856.6 L/kgModerate adsorption to soil and sediment, leading to low to moderate mobility.

Mobility in Aquatic and Terrestrial Systems

In terrestrial systems , its moderate Koc value suggests that it will be primarily associated with the solid phase of the soil. chemsafetypro.com Leaching to groundwater is not expected to be a significant transport pathway. Its low vapor pressure also limits its redistribution through volatilization from the soil surface.

In aquatic systems , its low water solubility and moderate Kow indicate that it will tend to partition from the water column to suspended organic matter and bottom sediments. mdpi.com This partitioning behavior reduces its concentration in the water phase and limits its transport with water flow. While some volatilization from the water surface can occur, it is not considered a major removal mechanism. The stability of the ester linkage to hydrolysis will also influence its persistence in aquatic environments. Carboxylic acid esters can undergo hydrolysis, and the rate is dependent on pH. epa.gov

Mobility Classification of this compound
Environmental SystemMobility PotentialPrimary Controlling Factors
TerrestrialLow to ModerateModerate Koc, low vapor pressure
AquaticLowLow water solubility, moderate Kow

Applications in Advanced Materials and Chemical Synthesis

Building Block for Complex Organic Molecules

In the field of organic chemistry, "building blocks" are relatively simple molecules that provide specific structural motifs and reactive handles for the assembly of larger, more complex target compounds. wikipedia.org 3-(4-bromophenyl)propyl acetate (B1210297) fits this description, offering a brominated aromatic ring and a propyl acetate chain that can be modified or incorporated into larger structures through various synthetic transformations.

Precursor in Multistep Organic Synthesis

A precursor is a compound that participates in a chemical reaction that produces another compound. The utility of 3-(4-bromophenyl)propyl acetate as a precursor lies in the distinct reactivity of its two main functional groups: the aryl bromide and the ester.

The carbon-bromine bond on the phenyl ring is a key reactive site. Aryl bromides are common precursors for a wide array of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Although direct examples involving this compound are not extensively documented in readily available literature, the reactivity of the closely related compound, p-bromophenyl boronic acid, in enantioselective Michael additions demonstrates the value of the 4-bromophenyl group in forming complex chiral structures like (S)-3-(4-bromophenyl)butanoic esters. orgsyn.org Similarly, other brominated aromatic compounds are widely used as starting materials in multi-step syntheses. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide highlights the use of a bromo-functional group as a "useful handle for halogen exchange or coupling chemistry". mdpi.com

The ester functional group can also be readily transformed. It can be hydrolyzed under acidic or basic conditions to yield 3-(4-bromophenyl)-1-propanol, another valuable synthetic intermediate. tcichemicals.com This alcohol can then be used in etherification reactions, further esterifications, or oxidized to the corresponding aldehyde or carboxylic acid, opening up additional synthetic pathways.

Reagent in Catalytic Reactions

The primary role of this compound as a reagent in catalytic reactions is centered on its aryl bromide moiety. Aryl halides are standard reagents in a multitude of transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

While specific catalytic reactions citing this compound are specialized, the compound is an ideal substrate for palladium-catalyzed reactions such as:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, creating a biaryl structure.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a disubstituted alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

These reactions are cornerstones of pharmaceutical and materials chemistry, allowing for the modular assembly of complex organic molecules. The presence of the ester group on the propyl chain adds another layer of functionality that can be carried through the catalytic reaction or used in subsequent synthetic steps.

Potential as a Specialty Solvent in Chemical Processes

While not a common bulk solvent, the molecular structure of this compound suggests potential as a specialty solvent for specific applications where its unique properties would be advantageous. Its performance can be inferred by comparing it to the well-characterized solvent, n-propyl acetate. univarsolutions.comhedinger.deeastman.comelementchem.ru

The introduction of a 4-bromophenyl group onto the propyl acetate backbone has a profound effect on its physical properties. The molecular weight increases significantly, from 102.13 g/mol for n-propyl acetate to 257.13 g/mol for this compound. fluorochem.co.ukwikipedia.org This leads to a much higher boiling point and a significantly lower evaporation rate, classifying it as a high-boiling, slow-evaporating solvent.

Table 1: Comparison of Physical Properties

Property n-Propyl Acetate This compound (Estimated)
Molecular Weight ( g/mol ) 102.13 elementchem.ru 257.13 fluorochem.co.uk
Boiling Point (°C) 101.5 hedinger.de > 250
Evaporation Rate (nBuAc=1) 2.75 hedinger.de << 0.1
Vapor Pressure (mmHg @ 20°C) 25 hedinger.de Very Low

| Density (g/cm³) | ~0.888 elementchem.ru | > 1.3 |

Dissolving Power for Various Resins and Polymers

N-propyl acetate is known to be an effective solvent for a variety of resins, including nitrocellulose, cellulose (B213188) acetate butyrate, polyesters, alkyds, and acrylics. univarsolutions.comeastman.com The presence of the aromatic ring in this compound would likely enhance its solvency for polymers and resins that also contain aromatic structures, due to favorable pi-pi stacking interactions. It may exhibit good dissolving power for materials such as polystyrene, polycarbonates, and certain aromatic polyesters. researchgate.net Its ester functionality provides the polarity needed to dissolve polar polymers, while the aromatic ring provides affinity for nonpolar, aromatic materials, giving it a unique solvency profile.

Evaporation Rate and Solvent Properties for Industrial Applications (e.g., inks)

The very low estimated evaporation rate of this compound makes it a "retarder" solvent. In industrial applications like printing inks and coatings, slow-evaporating solvents are often added to formulations to control the drying time. univarsolutions.com This allows for better flow and leveling of the coating, preventing defects like "orange peel" or brush marks. In printing inks, a retarder solvent can help prevent the ink from drying too quickly on the printing press, ensuring consistent print quality over long runs. Its high boiling point and low volatility would also contribute to a higher flash point, making it safer to handle in industrial settings compared to more volatile solvents.

Role in Polymer Chemistry as a Monomer or Modifier

The bifunctional nature of this compound gives it potential, though not yet widely realized, applications in polymer chemistry as either a monomer or a polymer modifier.

As a monomer , it could be used in the synthesis of specialized polymers. The aryl bromide group can act as a reactive site for step-growth polymerization. For example, through polycondensation reactions like Suzuki polycondensation, it could be copolymerized with diboronic acids to create conjugated polymers with interesting optical and electronic properties. Alternatively, the ester group could be hydrolyzed to the corresponding alcohol, 3-(4-bromophenyl)-1-propanol. This bifunctional monomer (containing an aryl bromide and a hydroxyl group) could then be used to synthesize polyesters or polyethers with pendant bromophenyl groups, which could be further functionalized.

As a polymer modifier , this compound could be grafted onto existing polymer chains to alter their properties. For example, the aryl bromide could be used to attach the molecule to a polymer backbone via a suitable coupling reaction. This would introduce a propyl acetate side chain, which could potentially act as an internal plasticizer, increasing the flexibility of the polymer. Such modifications are used to improve the processability and mechanical properties of materials like cellulose acetate. nih.gov The introduction of the heavy bromine atom would also increase the density and refractive index of the polymer and could impart a degree of flame retardancy.

Applications in Material Science Research

Precursor for Optoelectronic Materials

The presence of the bromophenyl group in this compound makes it a viable precursor for the synthesis of π-conjugated polymers, which are the cornerstone of many organic optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). The bromine atom serves as a reactive site for various cross-coupling reactions, which are instrumental in forming the carbon-carbon bonds necessary for extending the polymer backbone.

The general scheme for such a polymerization reaction would involve the conversion of the acetate group in this compound to a more suitable functional group for polymerization, followed by the Suzuki coupling of the bromophenyl unit. The resulting polymers can exhibit a range of photophysical properties depending on the specific co-monomers used in the synthesis.

Table 1: Photophysical Properties of Representative Polyfluorene Copolymers Synthesized from Bromophenyl Precursors

Copolymer Composition Absorption Max (nm) Emission Max (nm) Application
Polyfluorene with dicyanostilbene units 416 550 Yellow-Green OLEDs nih.gov
Polyfluorene with 9,10-dicyanophenanthrene units 416 500 Greenish-Blue OLEDs nih.gov
Carbazole and Benzothiadiazole based copolymers Varies with monomer ratio Covers entire visible spectrum White OLEDs mdpi.com
Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) ~380-390 ~420-440 Blue OLEDs nih.gov

This table presents illustrative data for polymers synthesized from bromophenyl precursors to demonstrate the tunability of their optical properties.

Surface Interactions with Advanced Materials (e.g., graphene complexes)

The aromatic nature of the phenyl ring in this compound suggests its potential for non-covalent interactions with 2D materials like graphene. These interactions are of significant interest for the functionalization of graphene, which can tailor its electronic properties and improve its processability for various applications.

The primary mode of interaction between an aromatic molecule and the graphene surface is through π-π stacking. This is a non-covalent interaction driven by van der Waals forces between the delocalized π-electrons of the aromatic ring and the sp²-hybridized carbon lattice of graphene. This type of interaction allows for the physisorption of molecules onto the graphene surface without disrupting its intrinsic electronic structure.

Computational studies, particularly those using Density Functional Theory (DFT), have provided valuable insights into the nature and strength of these interactions. These studies can calculate the binding energies for different adsorption sites and orientations of aromatic molecules on a graphene sheet. For instance, the binding energy of benzene (B151609) on graphene has been calculated to be in the range of -4 to -5 kcal/mol. The introduction of halogen substituents can modulate this interaction energy.

Table 2: Calculated Interaction Energies of Aromatic Molecules with Graphene

Aromatic Molecule Interaction Energy (kcal/mol) Interplanar Distance (Å) Key Interaction Type(s)
Benzene -4.84 3.58 π-π stacking aip.org
Hexafluorobenzene -7.83 3.49 π-π stacking, electrostatic aip.org
Bromine (Br₂) -8.07 (0.35 eV) 3.77 van der Waals, charge transfer chrismarianetti.org

This table provides representative theoretical data for the interaction of aromatic and halogenated species with graphene, illustrating the principles that would govern the interaction of this compound.

The study of such surface interactions is crucial for developing graphene-based sensors, where the adsorption of specific molecules can alter the electronic properties of graphene, leading to a detectable signal. The functionalization of graphene with molecules like this compound could also be a route to improve its dispersion in various solvents, which is a significant challenge in the processing of graphene for composite materials and printable electronics.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-(4-Bromophenyl)propyl Acetate (B1210297)

Research on 3-(4-bromophenyl)propyl acetate has primarily focused on its synthesis and its role as a crucial intermediate in the preparation of more complex molecules with significant biological activities. The compound itself is a brominated aromatic ester, and its key findings are centered around its utility as a building block in organic synthesis.

The synthesis of this compound is typically achieved through standard esterification procedures. One common route involves the esterification of 3-(4-bromophenyl)propan-1-ol (B1278338) with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable catalyst. The precursor, 3-(4-bromophenyl)propan-1-ol, can be synthesized from 4-bromobenzaldehyde (B125591) or other related starting materials.

A significant area of research involving this compound is its use in the synthesis of derivatives for medicinal chemistry applications. For instance, it has been utilized in the creation of novel endothelin receptor antagonists. In these synthetic pathways, the acetate group can be hydrolyzed to reveal the primary alcohol, which can then be further functionalized. The presence of the bromo-substituent on the phenyl ring is of particular importance as it provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

While not extensively studied for its own biological properties, the research implicitly underscores its importance as a scaffold. The 4-bromophenylpropyl moiety is a structural component in various pharmacologically evaluated compounds. Therefore, the primary research finding is the establishment of this compound as a versatile intermediate, enabling the synthesis of a range of more complex molecules for further scientific investigation.

Unexplored Reactivity and Synthetic Challenges

Despite its utility, the full reactive potential of this compound remains largely unexplored. The presence of multiple functional groups—the ester, the aromatic ring, and the carbon-bromine bond—offers a rich landscape for chemical transformations that have not been systematically investigated.

One of the most promising yet underexplored areas is the use of the aryl bromide in various transition metal-catalyzed cross-coupling reactions directly on the ester. While the Suzuki-Miyaura coupling of related bromo-aryl compounds is well-documented, the specific application to this compound, preserving the ester functionality, could lead to a diverse library of derivatives. Other coupling reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination could also be systematically explored to attach different substituents to the phenyl ring. The reactivity of aryl halides is known to be less than alkyl halides towards nucleophilic substitution, a principle that applies here as well youtube.comyoutube.com.

Synthetic challenges in the preparation of this compound and its derivatives can arise from the equilibrium nature of the Fischer esterification process, which may require specific conditions to drive the reaction to completion, such as the removal of water or the use of an excess of one reactant chegg.com. The synthesis of the precursor alcohol may also present challenges depending on the chosen synthetic route. Furthermore, achieving selective reactions at one functional group while preserving others (e.g., performing a cross-coupling reaction without affecting the ester) can be a significant synthetic hurdle, requiring careful selection of catalysts and reaction conditions.

Emerging Analytical Techniques and Advanced Computational Approaches

The characterization of this compound has largely relied on standard analytical techniques such as NMR and mass spectrometry. However, emerging analytical methods could provide deeper insights into its properties and behavior. Advanced chromatographic techniques, including supercritical fluid chromatography (SFC) and ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), could be employed for more sensitive and rapid analysis, especially in the context of reaction monitoring or purity assessment.

Computationally, there is a significant opportunity to apply advanced approaches to understand the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be used to model its electronic structure, vibrational frequencies, and NMR chemical shifts, providing a theoretical framework to complement experimental data.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be a valuable tool, particularly if a series of derivatives were synthesized and tested for a specific biological activity. nih.govnih.govlongdom.org By correlating the structural features of these molecules with their activity, predictive models could be developed to guide the design of more potent compounds. Molecular docking simulations could also be employed to predict the binding interactions of this compound and its derivatives with biological targets like enzymes or receptors, offering insights into their potential mechanisms of action.

Potential for Novel Derivatives and Applications in Chemical Science

The true potential of this compound lies in its role as a versatile building block for the synthesis of novel derivatives with a wide range of applications in chemical science. The strategic placement of the bromo- and propyl acetate functionalities makes it a highly valuable scaffold for chemical diversification.

In medicinal chemistry, the 4-bromophenyl group is a common feature in a variety of bioactive molecules, including those with anticancer and neurological activities. ontosight.aiontosight.aichemicalbook.com The bromo-substituent can be readily transformed via cross-coupling reactions to introduce new aryl, heteroaryl, or alkyl groups, allowing for the systematic exploration of the structure-activity relationship of the resulting derivatives. The propyl acetate side chain can also be modified; for instance, hydrolysis to the alcohol followed by oxidation could yield the corresponding carboxylic acid, which could then be converted to a variety of amides or other esters.

In materials science, the rigid aromatic core and the flexible propyl chain could be exploited in the design of novel liquid crystals or polymers. The bromo-substituent could serve as a site for polymerization or for attachment to other molecular frameworks. The development of novel derivatives could also lead to new probes for chemical biology or new ligands for catalysis. The synthesis of various bromophenol derivatives has shown promise in the development of enzyme inhibitors, suggesting a potential avenue for the derivatives of this compound. nih.gov

Q & A

Q. How can the synthesis of 3-(4-bromophenyl)propyl acetate be optimized to minimize impurities?

  • Methodological Answer : Esterification of 3-(4-bromophenyl)propanol with acetic anhydride under catalytic acid conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common approach. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to separate byproducts such as unreacted alcohol or diesters. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm purity via GC-MS (retention time alignment with standards) . For brominated analogs, ensure anhydrous conditions to prevent debromination, as noted in similar protocols for 4-bromophenethyl alcohol derivatives .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for characteristic signals:
  • A triplet at δ ~4.1 ppm (CH₂ adjacent to acetate oxygen).
  • Aromatic protons (δ ~7.3–7.5 ppm for para-substituted bromophenyl).
  • Acetate carbonyl at δ ~170–172 ppm in 13C^{13}C NMR .
  • GC-MS : Use a polar column (e.g., DB-5) to resolve esters; compare fragmentation patterns with libraries. Purity ≥95% (area normalization) is typical for research-grade compounds .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for quantification .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria of the propyl chain) by acquiring spectra at 25°C and 60°C. Splitting due to hindered rotation may resolve at higher temperatures .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; for example, HMBC can confirm ester carbonyl connectivity to the propyl chain .
  • Computational Modeling : Compare experimental 13C^{13}C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Q. What experimental strategies can elucidate degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/alkaline hydrolysis : Reflux in 0.1 M HCl/NaOH, then analyze via LC-MS for hydrolyzed products (e.g., 3-(4-bromophenyl)propanol and acetic acid) .
  • Thermal Stress : Heat at 80°C for 72 hours; monitor degradation using GC-FID and identify brominated byproducts via high-resolution MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to compute frontier molecular orbitals (FMOs). A lower LUMO energy (~-1.5 eV) indicates higher electrophilicity at the acetate carbonyl .
  • Molecular Dynamics Simulations : Model solvation effects in aprotic solvents (e.g., DMF) to predict reaction rates with amines or thiols .

Key Considerations

  • Stereochemical Stability : The propyl chain’s conformational flexibility may lead to multiple rotamers, complicating NMR interpretation. Use low-temperature NMR or crystallography (if crystalline) for unambiguous assignments .
  • Bromine Reactivity : Avoid harsh reducing agents (e.g., LiAlH₄) during derivatization to prevent C-Br bond cleavage .

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